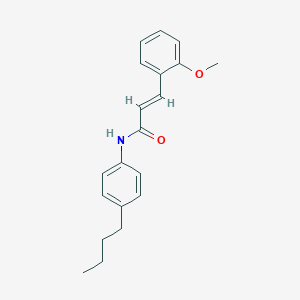
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, also known as BPP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of N-acylhydrazones and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to reduce the levels of prostaglandins and nitric oxide (NO), which are mediators of inflammation and pain. In addition, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations to the use of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in lab experiments. It has a low solubility in water, which can limit its use in some experimental setups. In addition, the exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. One direction is to further elucidate the mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. This could involve studying the effects of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide on specific signaling pathways involved in inflammation, pain, and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in animal models and humans. This could help to determine the optimal dosing and administration schedule for (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in therapeutic applications. Finally, there is potential for the development of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide derivatives with improved solubility and potency.
Synthesis Methods
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-butylbenzohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and benzyl bromide to obtain the final product, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide.
Scientific Research Applications
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models of cancer.
properties
Product Name |
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO2/c1-3-4-7-16-10-13-18(14-11-16)21-20(22)15-12-17-8-5-6-9-19(17)23-2/h5-6,8-15H,3-4,7H2,1-2H3,(H,21,22)/b15-12+ |
InChI Key |
GNCFPVVEQLEANU-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)


![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)